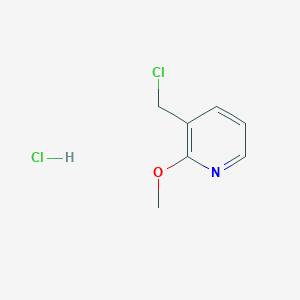
3-(Chloromethyl)-2-methoxypyridine hydrochloride
Übersicht
Beschreibung
3-(Chloromethyl)-2-methoxypyridine hydrochloride (CMPH) is a synthetic compound that has been used in a variety of scientific research applications. CMPH has been found to have various biochemical and physiological effects, which can be utilized to further explore a variety of scientific and medical topics.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been synthesized through various methods. One method involved maltol undergoing methylation, chloridation, oxidation, and methoxylation to yield 2-methyl-3, 4-dimethoxypyridine-N-oxide, which was then chloridized to obtain the title compound with an overall yield of 10.5% (Dai Gui-yuan, 2003).
- Another synthesis approach for a related compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, involved N-oxidation, nitration, methoxylation, acylation, and hydrolysis processes, achieving a yield of 63.6% (Dai Gui, 2004).
Chemical Reactions
- 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been used in various chemical reactions. For example, its lithiation pathway was investigated using deuterated probes, revealing critical availability of H-6 and H-3 protons for complete C-3 lithiation, suggesting a complex process involving precomplexation of lithium dialkylamides (P. Gros, S. Choppin, Y. Fort, 2003).
- Another study demonstrated the gas-phase methylation of 2-methoxypyridine with dimethylchlorinium ion, offering insights into the reaction mechanisms and comparisons with solution reactivity (R. O’Hair et al., 1995).
Catalysis and Polymerization
- The compound has also been involved in the design of catalytic carbonylative polymerizations of heterocycles, contributing to the synthesis of polyesters and amphiphilic poly(amide-block-ester)s (Guosheng Liu, L. Jia, 2004).
Formation of Pyridyne Precursors
- 3-(Chloromethyl)-2-methoxypyridine hydrochloride has been developed as a precursor for 2,3-pyridyne, a reactive intermediate in organic synthesis. It reacted regioselectively with 2-methoxyfuran and 2-methylfuran (M. Walters, P. Carter, Satyajit Banerjee, 1992).
Additional Applications
- The compound has been used in various other synthesis processes, like forming 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones, which possess important properties such as intense fluorescence and antiphlogistic activity (O. V. Ershov et al., 2015).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-6(5-8)3-2-4-9-7;/h2-4H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQPCKUWKAWAMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593638 | |
| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-methoxypyridine hydrochloride | |
CAS RN |
117934-34-6 | |
| Record name | 3-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

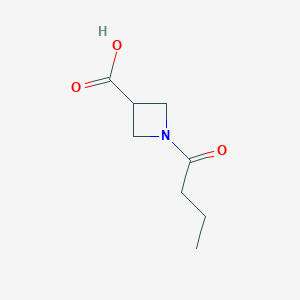
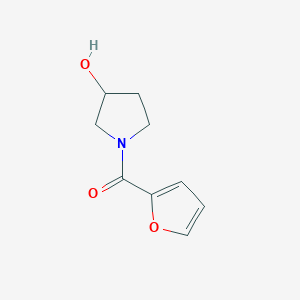
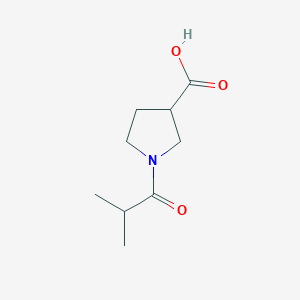
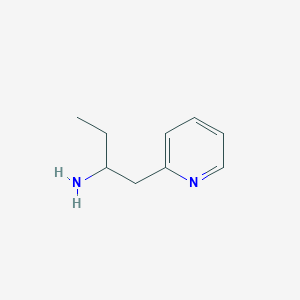
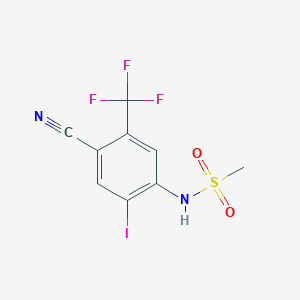

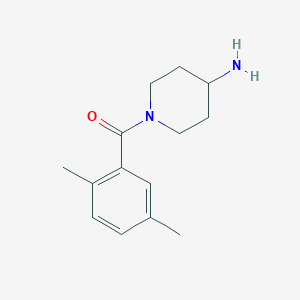
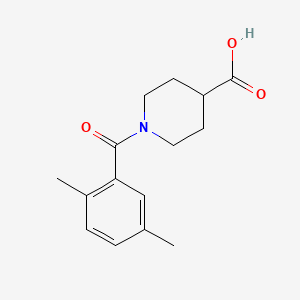
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrrolidine](/img/structure/B1369823.png)
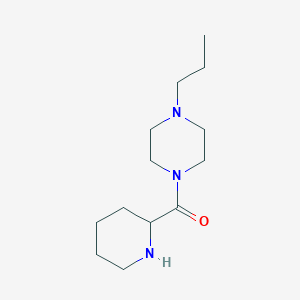
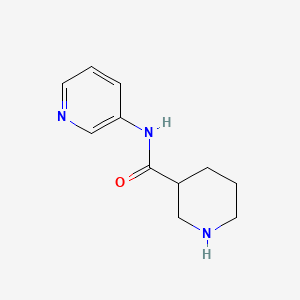
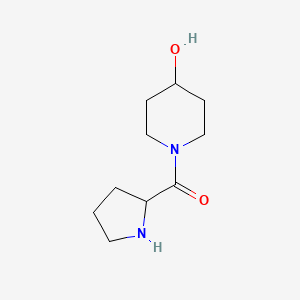
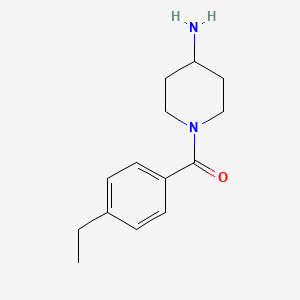
![4-{4H,5H,6H,7H-Thieno[3,2-C]pyridin-5-ylcarbonyl}piperidine](/img/structure/B1369835.png)